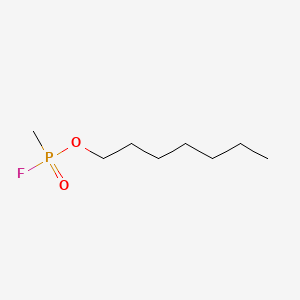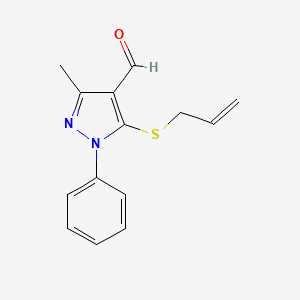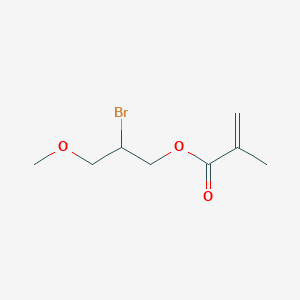
2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester is an organic compound with the molecular formula C7H11BrO3. This compound is a derivative of 2-propenoic acid, featuring a bromine atom and a methoxy group attached to the propyl ester. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester typically involves the esterification of 2-propenoic acid with 2-bromo-3-methoxypropanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Polymerization: The compound can undergo polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.
Addition Reactions: Halogens like bromine or chlorine, hydrogen gas with a catalyst, or other electrophiles are used under controlled conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include 2-propenoic acid derivatives with different substituents replacing the bromine atom.
Addition Reactions: Products include halogenated or hydrogenated derivatives of 2-propenoic acid.
Polymerization: Products include polymers with varying chain lengths and properties depending on the reaction conditions.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester involves its reactivity due to the presence of the bromine atom and the double bond in the propenoic acid moiety. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-bromo-, methyl ester: Similar structure but with a different ester group.
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: Contains a trimethoxysilyl group instead of a bromine atom.
Propanoic acid, 2-bromo-, methyl ester: Similar structure but with a propanoic acid backbone.
Uniqueness
2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile compound for various chemical reactions and applications in research and industry.
Properties
CAS No. |
195067-47-1 |
|---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
(2-bromo-3-methoxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13BrO3/c1-6(2)8(10)12-5-7(9)4-11-3/h7H,1,4-5H2,2-3H3 |
InChI Key |
INRBZKSHLVDXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


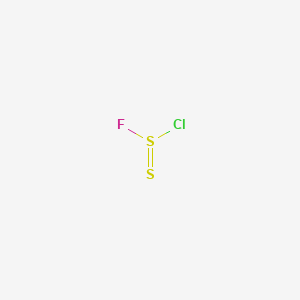
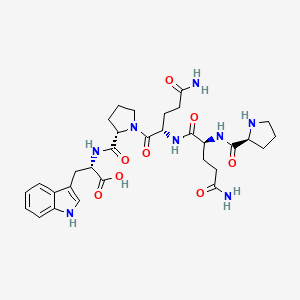
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)
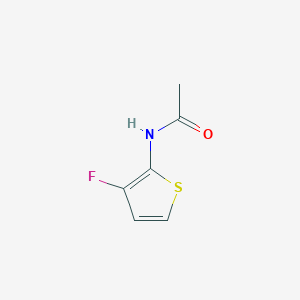

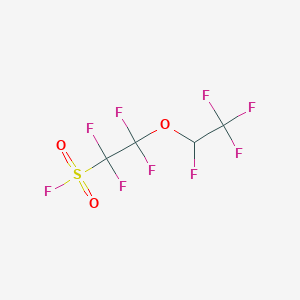
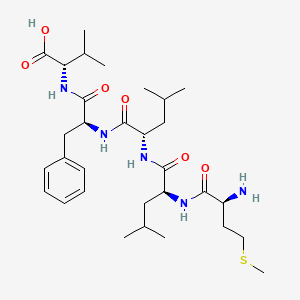
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
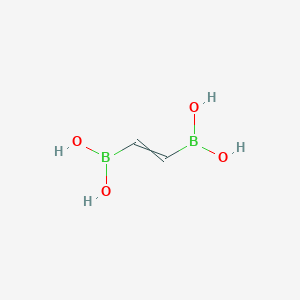
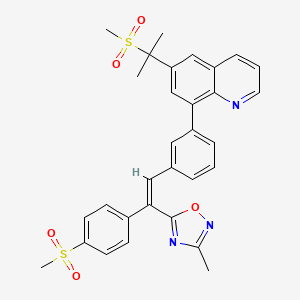
![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
